molecular formula C19H18N2O3 B3007178 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide CAS No. 1903578-24-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Katalognummer B3007178
CAS-Nummer: 1903578-24-4
Molekulargewicht: 322.364
InChI-Schlüssel: GBZIBXRSFZYTQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide” is likely complex due to the presence of multiple functional groups. The compound likely contains a furan ring, a pyridine ring, and a propanamide group .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant inhibitory concentrations, indicating the potential of these compounds in the treatment of tuberculosis .

Anti-Fibrosis Activity

Research has shown that certain target compounds related to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide displayed better anti-fibrosis activity than standard drugs on HSC-T6 cells. This suggests a promising application in the treatment of fibrotic diseases .

Protein Kinase Inhibition

Compounds structurally similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide have been synthesized and evaluated for their inhibitory potency on selected kinases. These include kinases with a rare cysteine in the hinge region, which are potential therapeutic targets for various malignancies .

Antimicrobial Activity

Pyridine compounds, including those with a furan-2-yl pyridin-3-yl structure, have been reported to possess moderate antibacterial activity against strains such as E. coli and S. aureus. This positions the compound as a candidate for further development as an antimicrobial agent .

FLT3-ITD and BCR-ABL Pathway Inhibition

Derivatives of the compound have been identified as inhibitors of the FLT3-ITD and BCR-ABL pathways. They have shown potent inhibition of secondary mutants, which is crucial in the treatment of certain types of leukemia .

Chemical Synthesis and Drug Development

The compound’s structure allows for various chemical modifications, making it a valuable scaffold in the synthesis of novel pharmaceutical agents. Its versatility in chemical reactions can lead to the development of new drugs with specific therapeutic targets .

Wirkmechanismus

Target of Action

The primary target of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs. For instance, it can enhance the hydroxylation of cyclophosphamide and ifosphamide, which are prodrugs. This process activates these anti-cancer drugs, allowing them to exert their therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the metabolic activation of certain drugs. By enhancing the hydroxylation of cyclophosphamide and ifosphamide, the compound can potentially increase the efficacy of these anti-cancer treatments .

Eigenschaften

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(24-16-6-3-2-4-7-16)19(22)21-13-15-9-10-17(20-12-15)18-8-5-11-23-18/h2-12,14H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZIBXRSFZYTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.